molecular formula C10H12BrN B183676 N-(4-bromobenzyl)cyclopropanamine CAS No. 70894-73-4

N-(4-bromobenzyl)cyclopropanamine

Cat. No. B183676
CAS RN: 70894-73-4
M. Wt: 226.11 g/mol
InChI Key: GLGKPGNDJXTNEF-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10H12BrN . It has a molecular weight of 226.113 .


Molecular Structure Analysis

The molecular structure of N-(4-bromobenzyl)cyclopropanamine consists of a cyclopropane ring attached to a bromobenzyl group via an amine linkage . The exact mass of the molecule is 225.015305 .


Physical And Chemical Properties Analysis

N-(4-bromobenzyl)cyclopropanamine has a density of 1.4±0.1 g/cm3 . It has a boiling point of 292.2±15.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, related to N-(4-bromobenzyl)cyclopropanamine, have been investigated for their ability to inhibit carbonic anhydrase isoenzymes. These compounds demonstrated significant inhibitory effects, with the bromophenol derivatives showing potent activity against both ubiquitous and tumor-associated human carbonic anhydrase isoenzymes (Boztaş et al., 2015).

Biological Activity of Cyclopropanecarboxyl Derivatives

Studies on cyclopropanecarboxylic acid derivatives, closely related to N-(4-bromobenzyl)cyclopropanamine, have revealed notable biological activities. For instance, some synthesized N-(substituted) cyclopropanecarboxyl-N'-pyridin-2-yl thioureas showed excellent herbicidal and fungicidal activity, highlighting the potential of cyclopropanamine compounds in agricultural applications (Tian et al., 2009).

Synthesis of Aminocyclopropyl Moieties

In the synthesis of amino acids incorporating aminocyclopropyl moieties, N-(4-bromobenzyl)cyclopropanamine-like compounds have been utilized. These compounds have been transformed into various bioactive molecules, illustrating the versatility of cyclopropanamine derivatives in synthesizing complex organic structures (Kordes et al., 2000).

Antimicrobial and Antifungal Applications

Cyclopropanamine compounds, similar to N-(4-bromobenzyl)cyclopropanamine, have shown potential in antimicrobial and antifungal applications. Mono- and dispirocyclotriphosphazenes with bromobenzyl pendant arms demonstrated significant activity against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Kuzey et al., 2020).

LSD1 Inhibition for CNS Disorders

Functionalized cyclopropanamine inhibitors, akin to N-(4-bromobenzyl)cyclopropanamine, have been examined for their role in inhibiting lysine-specific demethylase 1 (LSD1). Inhibition of LSD1 is being explored for treating various central nervous system disorders, including schizophrenia and Alzheimer’s disease (Blass, 2016).

Antitumor Activity

Certain derivatives of N-(4-bromobenzyl)cyclopropanamine have shown promising antitumor activity in vitro. S-(p-Bromobenzyl)glutathione diesters, for instance, have displayed inhibitory effects on human leukemia cell growth, suggesting their potential as antitumor agents (Thornalley et al., 1996).

Safety And Hazards

The safety data sheet for N-(4-bromobenzyl)cyclopropanamine indicates that it may be harmful if swallowed . It may cause skin irritation and serious eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGKPGNDJXTNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405958
Record name N-(4-bromobenzyl)-N-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzyl)cyclopropanamine

CAS RN

70894-73-4
Record name N-(4-bromobenzyl)-N-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Wang, M Zhang, V Quereda… - Journal of medicinal …, 2021 - ACS Publications
Aberrant activation of Wnt/β-catenin signaling is strongly associated with many diseases including cancer invasion and metastasis. Small-molecule targeting of the central signaling …
Number of citations: 9 pubs.acs.org
Z Wang, M Zhang, W Luo, Y Zhang… - Journal of Medicinal …, 2021 - ACS Publications
The β-catenin/B-cell lymphoma 9 (BCL9) protein–protein interaction (PPI) is a potential target for the suppression of hyperactive Wnt/β-catenin signaling that is vigorously involved in …
Number of citations: 12 pubs.acs.org

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